molecular formula C25H24N2O3 B2546904 N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 954068-50-9

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2546904
CAS No.: 954068-50-9
M. Wt: 400.478
InChI Key: FELXIGNHMTYTLE-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic chemical compound supplied for laboratory research purposes. This molecule features a complex structure incorporating biphenyl and morpholino groups, motifs frequently explored in medicinal chemistry for their potential to modulate biological targets. Carboxamide derivatives are a significant area of investigation in early-stage drug discovery, particularly for neurological conditions and pain management, as related compounds have been studied for their activity on ionotropic glutamate receptors like the AMPA receptor . The structural architecture of this compound, including its amide and carbonyl linkages, suggests potential for use as a key intermediate or building block in organic synthesis and pharmaceutical development. Researchers may find value in this chemical for developing novel pharmacophores or probing structure-activity relationships (SAR). This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not approved for use in humans, animals, or as a diagnostic agent. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-24(27-15-16-30-23(18-27)21-9-5-2-6-10-21)17-26-25(29)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-14,23H,15-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELXIGNHMTYTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Biphenyl-4-Carboxylic Acid

Biphenyl-4-carboxylic acid is typically prepared via Suzuki-Miyaura coupling between 4-bromobenzoic acid and phenylboronic acid:
$$
\text{4-Bromobenzoic acid} + \text{Phenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Biphenyl-4-carboxylic acid}
$$
Reaction conditions (toluene/water, 90°C, 12 h) yield the product in 78–85% after recrystallization.

Preparation of 2-Phenylmorpholine

2-Phenylmorpholine is synthesized through a cyclization reaction between 2-phenylaminoethanol and 1,2-dibromoethane under basic conditions:
$$
\text{2-Phenylaminoethanol} + \text{1,2-Dibromoethane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-Phenylmorpholine}
$$
Yields of 65–72% are reported, with purification via vacuum distillation.

Synthesis of 2-Aminoacetophenone

2-Aminoacetophenone is obtained via Friedel-Crafts acylation of aniline with acetyl chloride, followed by nitration and reduction:
$$
\text{Aniline} \xrightarrow{\text{AcCl, AlCl}3} \text{Acetanilide} \xrightarrow{\text{HNO}3, \text{H}2\text{SO}4} \text{2-Nitroacetanilide} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-Aminoacetophenone}
$$
Overall yields range from 55% to 62%.

Coupling Strategies for Final Assembly

Amide Bond Formation Between Biphenyl-4-Carboxylic Acid and 2-Aminoacetophenone

The carboxylic acid is activated using thionyl chloride to form biphenyl-4-carbonyl chloride, which is then reacted with 2-aminoacetophenone in dichloromethane (DCM) with triethylamine (Et$$3$$N) as a base:
$$
\text{Biphenyl-4-carbonyl chloride} + \text{2-Aminoacetophenone} \xrightarrow{\text{Et}
3\text{N, DCM}} \text{N-(2-Oxoethyl)-[1,1'-biphenyl]-4-carboxamide}
$$
Yields of 70–80% are achieved after silica gel chromatography.

Morpholino Group Incorporation via Nucleophilic Substitution

The ketone group in N-(2-oxoethyl)-[1,1'-biphenyl]-4-carboxamide undergoes nucleophilic attack by 2-phenylmorpholine in the presence of titanium tetrachloride (TiCl$$4$$) as a Lewis acid:
$$
\text{N-(2-Oxoethyl)-[1,1'-biphenyl]-4-carboxamide} + \text{2-Phenylmorpholine} \xrightarrow{\text{TiCl}
4, \text{CH}2\text{Cl}2} \text{Target Compound}
$$
This step proceeds with 60–68% yield, requiring careful control of moisture and temperature.

Optimization of Reaction Conditions

Solvent and Catalyst Screening for Morpholino Coupling

Comparative studies of Lewis acids (Table 1) reveal TiCl$$_4$$ as optimal for minimizing side products like enamine formation.

Table 1: Catalyst Screening for Morpholino Coupling

Catalyst Solvent Temperature (°C) Yield (%)
TiCl$$_4$$ CH$$2$$Cl$$2$$ 25 68
BF$$3$$·OEt$$2$$ Toluene 50 52
ZnCl$$_2$$ THF 40 45

Purification and Characterization

Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Structural confirmation is performed using:

  • $$^1$$H NMR (δ 7.85 ppm for biphenyl protons, δ 3.72 ppm for morpholino CH$$_2$$).
  • HRMS (m/z 427.1892 [M+H]$$^+$$).

Challenges and Alternative Pathways

Competing Side Reactions

  • Enamine Formation: The ketone group may react with excess morpholine to form enamines, necessitating stoichiometric control.
  • Oxidation of Morpholino Ring: Prolonged exposure to air causes oxidation, mitigated by inert atmosphere handling.

Alternative Coupling Agents

EDCl/HOBt or DCC/DMAP systems are explored for amide bond formation, but thionyl chloride remains superior for scalability.

Applications and Derivatives

While pharmacological data for this specific compound are limited, structural analogs demonstrate activity as kinase inhibitors and G protein-coupled receptor modulators . Derivatives with modified biphenyl groups or morpholino substituents are under investigation for enhanced bioavailability.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Nitrate ester derivatives (VM-7, VM-9, VM-10) exhibit moderate to high yields (55–71%), likely due to stable intermediates during synthesis .
  • Bulky substituents (e.g., decahydronaphthalenyl in compound 8) achieve higher yields (84%), suggesting favorable steric compatibility .
  • Compound 19’s low yield (20%) may reflect challenges in introducing phenoxyamino groups, which could involve reactive intermediates or purification difficulties .

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy

  • VM-7 : Strong carbonyl (C=O) stretch at 1700 cm⁻¹ and NH stretch at 3249 cm⁻¹ .
  • Compound 18: Similar carbonyl peaks (~1680–1700 cm⁻¹) but distinct NH/N-O stretches due to the aminooxy group .
  • Target Compound: Expected C=O stretch near 1700 cm⁻¹; morpholino oxygen may broaden NH signals or introduce additional hydrogen-bonding features.

Nuclear Magnetic Resonance (NMR)

  • VM-7 : Biphenyl protons appear as multiplets at δ 6.18–7.95 ppm, with methyl groups at δ 1.30 and 2.39 ppm .
  • Compound 12 () : Decahydronaphthalenyl protons resonate as complex multiplets (δ 1.2–2.5 ppm), reflecting rigid cycloalkyl geometry .
  • Target Compound: The 2-phenylmorpholino group would likely show distinct methine (CH-N/O) and aromatic protons overlapping with the biphenyl core.

Structural Effects on Key Properties

Feature Target Compound vs. Analogs Evidence
Solubility Morpholino group likely enhances water solubility vs. cycloalkyl or nitrate ester analogs. Inferred
Hydrogen Bonding Morpholino oxygen atoms may improve receptor binding compared to non-polar substituents.
Synthetic Complexity Introduction of 2-phenylmorpholino may require multi-step synthesis, similar to compound 17.

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